Acetaldehyde semicarbazone Acetaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.: 591-86-6
VCID: VC3730311
InChI: InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2-
SMILES: CC=NNC(=O)N
Molecular Formula: C3H7N3O
Molecular Weight: 101.11 g/mol

Acetaldehyde semicarbazone

CAS No.: 591-86-6

Cat. No.: VC3730311

Molecular Formula: C3H7N3O

Molecular Weight: 101.11 g/mol

* For research use only. Not for human or veterinary use.

Acetaldehyde semicarbazone - 591-86-6

Specification

CAS No. 591-86-6
Molecular Formula C3H7N3O
Molecular Weight 101.11 g/mol
IUPAC Name [(Z)-ethylideneamino]urea
Standard InChI InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2-
Standard InChI Key IUNNCDSJWDQYPW-DJWKRKHSSA-N
Isomeric SMILES C/C=N\NC(=O)N
SMILES CC=NNC(=O)N
Canonical SMILES CC=NNC(=O)N

Introduction

Chemical Identity and Properties

Acetaldehyde semicarbazone is characterized by specific chemical identifiers and physical properties that distinguish it from other organic compounds. The fundamental chemical identity parameters are detailed below.

Chemical Identifiers

Acetaldehyde semicarbazone is uniquely identified through various systematic naming conventions and numerical identifiers used in chemical databases and regulatory systems.

Table 1: Chemical Identifiers of Acetaldehyde Semicarbazone

ParameterValue
CAS Registry Number591-86-6
Molecular FormulaC₃H₇N₃O
Molecular Weight101.109 g/mol
IUPAC Name[(E)-ethylideneamino]urea
SMILES NotationCC=NNC(=O)N
InChI KeyIUNNCDSJWDQYPW-GORDUTHDSA-N
MDL NumberMFCD00059191
PubChem CID5381348

The compound's systematic name reflects its chemical structure as a condensation product of acetaldehyde with semicarbazide .

Physical Properties

The physical characteristics of acetaldehyde semicarbazone are critical for its identification, handling, and applications in laboratory and industrial settings.

Table 2: Physical Properties of Acetaldehyde Semicarbazone

PropertyValue
Physical State (at 20°C)Solid
AppearanceWhite to almost white crystalline powder
Melting Point163-166°C
ColorWhite
SolubilitySoluble in methanol
Storage ConditionsRoom temperature (preferably in cool, dark place <15°C)
Special Storage RequirementsStore under inert gas; moisture sensitive

These physical properties influence the handling procedures and storage requirements for maintaining the compound's integrity and purity .

Chemical Structure and Formation

Understanding the chemical structure and formation of acetaldehyde semicarbazone provides insights into its reactivity and potential applications.

Structural Characteristics

Acetaldehyde semicarbazone features a carbon-nitrogen double bond characteristic of imines, with the semicarbazone functional group attached to the imine nitrogen.

The molecular structure of acetaldehyde semicarbazone is represented as CH₃-CH=N-NH-CONH₂, where the acetaldehyde component (CH₃-CH=) is linked to the semicarbazide component (-NH-NH-CONH₂) through a carbon-nitrogen double bond after the elimination of a water molecule .

Synthesis and Formation

The formation of acetaldehyde semicarbazone occurs through a condensation reaction between acetaldehyde and semicarbazide, with the elimination of a water molecule.

The reaction can be represented as:

CH₃CHO + NH₂(CONH)NH₂ → CH₃CH=N-NH-CONH₂ + H₂O

This condensation reaction is characteristic of the formation of semicarbazones generally, which are derivatives of imines formed by the reaction between aldehydes or ketones with semicarbazide 5.

The reaction proceeds under mild conditions and is commonly used in organic chemistry for the derivatization of carbonyl compounds, particularly for identification and purification purposes5.

Applications and Research Findings

Acetaldehyde semicarbazone has been investigated for various applications in chemical analysis and pharmaceutical research.

Analytical Applications

One of the primary uses of acetaldehyde semicarbazone is in analytical chemistry, particularly for the identification and quantification of aldehydes.

The compound is used in trapping procedures for aldehydes, especially in biochemical studies examining oxidation processes. The formation of the semicarbazone derivative allows for spectrophotometric determination at specific wavelengths, providing a reliable method for quantifying aldehydes in complex mixtures .

In biochemical methods studying hepatotoxicity, acetaldehyde semicarbazone is formed when trapping acetaldehyde for subsequent analysis. This technique is particularly valuable when examining alcohol oxidation in biological systems .

ParameterSpecification
Purity≥98.0% (T)
Analysis MethodPotassium iodate Method
Melting Point Range163.0 to 166.0°C
AppearanceWhite to almost white powder to crystal
Analytical VerificationNMR confirms structure

These specifications ensure consistency and reliability for researchers using the compound in various applications .

Package SizeApproximate Price (USD)
5 g$39.00
25 g$125.00

The compound is typically shipped within 2-3 business days or approximately 2 weeks after ordering, depending on stock availability .

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